Kadsulignan H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsulignan H is a lignan compound isolated from the roots of the plant Kadsura coccinea. It is known for its inhibitory activity on nitric oxide (NO) production, making it a compound of interest in various scientific research fields . The chemical formula of this compound is C26H30O8, and it has a molecular weight of 470.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kadsulignan H involves several steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of V-Salen complex, TMSCN, and H3PO4 . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: . The extracted compound is then purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Kadsulignan H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitric oxide synthase inhibitors, oxidizing agents, and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may lead to the formation of oxidized lignans, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Kadsulignan H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex lignans .
Biology: In biological research, this compound is known for its inhibitory activity on nitric oxide production, which is significant in studying inflammatory responses and immune system functions .
Medicine: In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against various human tumor cell lines .
Industry: In the industrial sector, this compound is used in the development of bioactive compounds for pharmaceuticals and other applications .
Wirkmechanismus
Kadsulignan H is unique compared to other lignans due to its specific inhibitory activity on nitric oxide production. Similar compounds include kadsulignan A, kadsulignan B, and kadsulignan M, which also exhibit various biological activities . this compound stands out for its potent inhibitory effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Kadsulignan A
- Kadsulignan B
- Kadsulignan M
- Kadsuphilin A
- Kadsuphilin B
Eigenschaften
Molekularformel |
C26H30O8 |
---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] butanoate |
InChI |
InChI=1S/C26H30O8/c1-6-7-19(27)34-21-14(3)13(2)8-15-9-17(29-4)23(30-5)25(28)26(15)11-31-24-20(26)16(21)10-18-22(24)33-12-32-18/h9-10,13-14,21H,6-8,11-12H2,1-5H3/t13-,14-,21-,26+/m1/s1 |
InChI-Schlüssel |
KYPYUTUECVZWHD-WGUADZDVSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Kanonische SMILES |
CCCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.